2-Ethenyl-4-methoxy-1-nitrobenzene
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Overview
Description
2-Ethenyl-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of 4-methoxystyrene to introduce the nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like bromine (Br2) in the presence of iron (Fe) or aluminum chloride (AlCl3) are used for halogenation reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-ethenyl-4-methoxy-1-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethenyl-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethenyl group allows for polymerization reactions, making it useful in material science applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxystyrene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroanisole: Contains a nitro group and a methoxy group but lacks the ethenyl group.
4-Nitrostyrene: Contains a nitro group and an ethenyl group but lacks the methoxy group.
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions .
Properties
IUPAC Name |
2-ethenyl-4-methoxy-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTWYWDOHGONIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569111 |
Source
|
Record name | 2-Ethenyl-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126759-31-7 |
Source
|
Record name | 2-Ethenyl-4-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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